1-Ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 1-Ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15734412
InChI: InChI=1S/C8H10N4OS/c1-3-12-6-5(4-9-12)7(13)11-8(10-6)14-2/h4H,3H2,1-2H3,(H,10,11,13)
SMILES:
Molecular Formula: C8H10N4OS
Molecular Weight: 210.26 g/mol

1-Ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

CAS No.:

Cat. No.: VC15734412

Molecular Formula: C8H10N4OS

Molecular Weight: 210.26 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol -

Specification

Molecular Formula C8H10N4OS
Molecular Weight 210.26 g/mol
IUPAC Name 1-ethyl-6-methylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C8H10N4OS/c1-3-12-6-5(4-9-12)7(13)11-8(10-6)14-2/h4H,3H2,1-2H3,(H,10,11,13)
Standard InChI Key GPPIBBZJQHYCEI-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=N1)C(=O)NC(=N2)SC

Introduction

Structural and Chemical Identity

Molecular Architecture

1-Ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (IUPAC name: 4-hydroxy-1-ethyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine) features a pyrazolo[3,4-d]pyrimidine scaffold with substituents at positions 1, 4, and 6. Key structural attributes include:

  • Bicyclic Core: A pyrazole ring fused to a pyrimidine ring at positions 3 and 4 .

  • Substituents:

    • Ethyl group at N1 (position 1)

    • Hydroxyl group at C4 (position 4)

    • Methylthio (-SMe) group at C6 (position 6) .

The molecular formula is C₈H₁₀N₄OS, with a molecular weight of 210.26 g/mol. Theoretical calculations predict a density of approximately 1.45 g/cm³ and a logP value of 2.3, indicating moderate lipophilicity .

Spectral Characterization

Spectroscopic data for structurally analogous compounds provide insights into expected properties:

Spectral TechniqueKey FeaturesReference Compound
¹H NMR (DMSO-d₆)- δ 1.35 (t, 3H, CH₂CH₃)
- δ 3.20 (q, 2H, NCH₂)
- δ 2.45 (s, 3H, S-CH₃)
- δ 10.80 (s, 1H, OH)
4-chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
IR (KBr)- 3280 cm⁻¹ (O-H stretch)
- 1605 cm⁻¹ (C=N/C=C)
- 1240 cm⁻¹ (C-S)
1-(4-Methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
MSm/z 210.1 [M+H]⁺ (calc. 210.06)Pyrazolo[3,4-d]pyrimidine derivatives

The hydroxyl group’s broad IR absorption and downfield NMR resonance confirm hydrogen bonding capacity, critical for biological interactions .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is typically synthesized via sequential alkylation and cyclization steps:

Route 1: Chloro Derivative Hydrolysis

  • Intermediate Synthesis:

    • 4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is prepared using NaH-mediated ethylation of a pyrazolopyrimidine precursor in acetonitrile .

    • Conditions: 5–50°C, 3 h, 77% yield.

  • Hydroxylation:

    • Nucleophilic substitution of chlorine with hydroxyl under basic conditions (e.g., NaOH/H₂O) .

Route 2: Direct Cyclocondensation

  • Reacting 5-amino-1-ethyl-3-(methylthio)-1H-pyrazole-4-carboxamide with formamide under reflux to form the pyrimidine ring .

Optimization Challenges

  • Ethylation Efficiency: Excess iodoethane (1.5 eq) and prolonged heating (50°C) improve N1-ethylation yields .

  • Byproduct Formation: Competing O-alkylation is mitigated by using aprotic solvents like acetonitrile .

Physicochemical Properties

PropertyValueMethod
Molecular Weight210.26 g/molCalculated
Density1.45 g/cm³Estimated
logP2.3Computational
SolubilitySlightly soluble in DMSOExperimental analog
Melting Point192–194°C (decomp.)Differential scanning calorimetry

The methylthio group enhances lipid solubility, facilitating membrane permeability in biological systems .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity (IC₅₀)
6-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl vs. methylthioNot reported
4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Cl vs. OHIntermediate only
1-(4-Methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Methoxyphenyl vs. ethylEGFR-TK: 1.2 µM

The hydroxyl group in the target compound improves hydrogen bonding capacity compared to chloro analogs, potentially enhancing target affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator